ICA 069673
ICA 069673
ICA 069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively) and also activates Kv7.4, Kv7.5, and heteromeric Kv7.4/7.5 channels in a dose-dependent manner. ICA 069673 has no activity against hERG, Nav1.5, and Kv7.1 cardiac ion channels (IC50s = >30 μM). Oral administration of ICA 069673 increases latency to first tonic-clonic seizure in the rat maximal electroshock and pentylentetrazol-induced seizure models (ED50s = 1.5 and <1 mg/kg, respectively). Formulations containing ICA 069673 are under clinical investigation for the treatment of epilepsy.
ICA 069673 (cas# 582323-16-8) is a useful research chemical. ICA 069673 has inhibitory effects on DSM spontaneous phasic and tonic contractions.
ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner.. ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991.
ICA 069673 (cas# 582323-16-8) is a useful research chemical. ICA 069673 has inhibitory effects on DSM spontaneous phasic and tonic contractions.
ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner.. ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991.
Brand Name:
Vulcanchem
CAS No.:
582323-16-8
VCID:
VC0530331
InChI:
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18)
SMILES:
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F
Molecular Formula:
C11H6ClF2N3O
Molecular Weight:
269.63 g/mol
ICA 069673
CAS No.: 582323-16-8
Cat. No.: VC0530331
Molecular Formula: C11H6ClF2N3O
Molecular Weight: 269.63 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | ICA 069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively) and also activates Kv7.4, Kv7.5, and heteromeric Kv7.4/7.5 channels in a dose-dependent manner. ICA 069673 has no activity against hERG, Nav1.5, and Kv7.1 cardiac ion channels (IC50s = >30 μM). Oral administration of ICA 069673 increases latency to first tonic-clonic seizure in the rat maximal electroshock and pentylentetrazol-induced seizure models (ED50s = 1.5 and <1 mg/kg, respectively). Formulations containing ICA 069673 are under clinical investigation for the treatment of epilepsy. ICA 069673 (cas# 582323-16-8) is a useful research chemical. ICA 069673 has inhibitory effects on DSM spontaneous phasic and tonic contractions. ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner.. ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991. |
---|---|
CAS No. | 582323-16-8 |
Molecular Formula | C11H6ClF2N3O |
Molecular Weight | 269.63 g/mol |
IUPAC Name | N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide |
Standard InChI | InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) |
Standard InChI Key | IIBSHMFXVWTQSJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F |
Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F |
Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator